molecular formula C14H12ClN3O2S B15108678 ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B15108678
M. Wt: 321.8 g/mol
InChI Key: HUPMPMIAXSSENJ-UHFFFAOYSA-N
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Description

Ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Key structural attributes include:

  • 6-Chloro substituent: Enhances lipophilicity and influences electronic properties of the aromatic system.
  • 2-Thienyl group: A sulfur-containing heterocycle that contributes to π-π stacking interactions and metabolic stability.

This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurotransmitter receptors (e.g., GABAₐ) and translocator protein (TSPO) tracers .

Properties

Molecular Formula

C14H12ClN3O2S

Molecular Weight

321.8 g/mol

IUPAC Name

ethyl N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C14H12ClN3O2S/c1-2-20-14(19)17-13-12(10-4-3-7-21-10)16-11-6-5-9(15)8-18(11)13/h3-8H,2H2,1H3,(H,17,19)

InChI Key

HUPMPMIAXSSENJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is advantageous due to its simplicity, high yield, and environmentally benign nature .

Chemical Reactions Analysis

Ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, anticancer, and anti-inflammatory agent . Additionally, it is used in the development of new drugs and therapeutic agents due to its diverse biological activities .

Mechanism of Action

The mechanism of action of ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclin-dependent kinases or modulate GABA A receptors .

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Position 2 Substituent Position 3 Substituent Key Properties/Applications Reference
Target Compound 2-Thienyl Ethyl carbamate Potential CNS targeting
CLINME 4-Iodophenyl N-Ethyl-N-methylacetamide TSPO PET tracer (neuroinflammation)
Alpidem 4-Chlorophenyl N,N-Dipropylacetamide Anxiolytic (GABAₐ modulation)
DS2 2-Thienyl 4-Chlorobenzamide δ-Subunit-selective GABAₐ agonist

Key Observations :

  • Electron-withdrawing groups (e.g., 4-iodophenyl in CLINME) enhance binding affinity for TSPO but reduce metabolic stability compared to thienyl .
  • Amide vs. Carbamate : Alpidem’s acetamide group confers anxiolytic activity, while the carbamate in the target compound may improve hydrolytic stability over esters .

Modifications at Position 3

Compound Name Position 3 Substituent Molecular Weight Notable Features Reference
Target Compound Ethyl carbamate 337.8 g/mol Enhanced hydrogen-bonding capacity
SL 83-0912 N-(2-Hydroxypropyl)-N-propylacetamide 436.3 g/mol Improved aqueous solubility
6-Chloro-2-(4-chlorophenyl)imidazo… Acetonitrile 317.2 g/mol High reactivity (nitrile group)

Key Observations :

  • Hydroxypropyl groups (SL 83-0912) enhance solubility but may reduce blood-brain barrier penetration .

Core Heterocycle Modifications

Compound Name Core Structure Key Modifications Applications Reference
Target Compound Imidazo[1,2-a]pyridine 2-Thienyl, 6-Cl, carbamate CNS drug candidate
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Imidazo[1,2-b]pyridazine Pyridazine core Antibacterial/antiviral
Diethyl 8-cyano-7-(4-nitrophenyl)… Tetrahydroimidazo[1,2-a]pyridine Saturated core, nitro group Synthetic intermediate

Key Observations :

  • Pyridazine cores (e.g., ) exhibit distinct electronic profiles, altering binding to biological targets compared to pyridine-based systems.

Pharmacological and Physicochemical Insights

  • Metabolic Stability : The ethyl carbamate group in the target compound is less prone to hydrolysis than ester-containing analogues (e.g., CLINME’s acetamide) .
  • Receptor Selectivity : The 2-thienyl group may confer selectivity for GABAₐ δ-subunits, similar to DS2, but with improved pharmacokinetics due to the carbamate .
  • Lipophilicity : Calculated logP values (estimated):
    • Target compound: ~3.2 (moderate BBB penetration).
    • SL 83-0912: ~2.5 (lower due to hydroxypropyl group) .

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